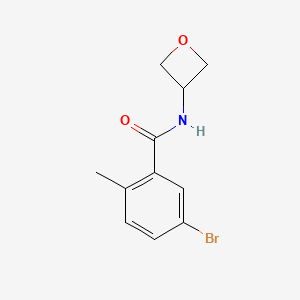

5-Bromo-2-methyl-N-(oxetan-3-yl)benzamide

Description

5-Bromo-2-methyl-N-(oxetan-3-yl)benzamide (C₁₁H₁₂BrNO₂; MW 270.13) is a brominated benzamide derivative featuring a 2-methyl substituent on the aromatic ring and an oxetan-3-yl group as the amide nitrogen substituent. Its synthesis likely involves coupling 2-methyl-5-bromobenzoic acid with oxetan-3-ylamine under standard amidation conditions .

Properties

IUPAC Name |

5-bromo-2-methyl-N-(oxetan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-7-2-3-8(12)4-10(7)11(14)13-9-5-15-6-9/h2-4,9H,5-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIURKQRPXDIEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)NC2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-N-(oxetan-3-yl)benzamide typically involves the following steps:

Methylation: The methyl group can be introduced at the 2nd position through a Friedel-Crafts alkylation reaction using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as a catalyst.

Oxetane Ring Formation: The oxetane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halohydrin, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-N-(oxetan-3-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxetane ring and the amide group.

Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for basic conditions, and various nucleophiles such as amines or thiols.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of this compound typically involves:

- Methylation : Achieved via Friedel-Crafts alkylation using methyl chloride and aluminum chloride.

- Oxetane Ring Formation : Cyclization reactions involving halohydrins under basic conditions.

Types of Reactions

5-Bromo-2-methyl-N-(oxetan-3-yl)benzamide can undergo several reactions:

- Substitution Reactions : The bromine atom can be replaced through nucleophilic substitution.

- Oxidation and Reduction : Modifications can occur at the oxetane ring or amide group.

- Cyclization : The oxetane ring can participate in further cyclization reactions.

Chemistry

This compound serves as a building block in organic synthesis, particularly for developing pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with potential therapeutic applications.

Biology

This compound is utilized as a probe in biological studies. Its structural features facilitate investigations into enzyme interactions and receptor binding mechanisms. For instance, studies have shown that compounds with similar structures can inhibit dihydroorotate dehydrogenase (DHODH), a target for malaria treatment .

Industry

In industrial applications, this compound is valuable for synthesizing specialty chemicals and advanced materials. Its unique properties enable the development of polymers with specific characteristics, enhancing material performance.

Case Study 1: Antimalarial Activity

Recent research highlighted the potential of compounds similar to this compound in targeting DHODH for malaria prophylaxis. These compounds demonstrated efficacy against Plasmodium falciparum and Plasmodium vivax, indicating their promise in medicinal chemistry .

Case Study 2: Structural Analysis

A study on oxetane derivatives reported the crystal structure of compounds containing oxetane rings, revealing insights into their hydrogen bonding interactions and stability . Such structural analyses are crucial for understanding the behavior of this compound in various environments.

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Building block for organic synthesis | Pharmaceuticals, Agrochemicals |

| Biology | Probe for enzyme interactions | DHODH inhibitors |

| Industry | Synthesis of specialty chemicals | Advanced materials |

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Substitution | Nucleophilic reagents (e.g., NaOH) | Substituted benzamides |

| Oxidation | KMnO4 or CrO3 | Modified functional groups |

| Cyclization | Basic conditions | Complex structures |

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-N-(oxetan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and oxetane ring can participate in various binding interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecule, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 5-bromo-2-methyl-N-(oxetan-3-yl)benzamide and selected analogs:

Key Observations:

- Substituent Effects: The oxetane group in the target compound introduces ring strain and polarity, which may improve solubility and metabolic stability compared to bulkier groups like trimethoxyphenyl (SBI-0206965) or chromen () . The 2-methyl group on the benzamide core may mimic the 2-acylamino substituents in PCAF HAT inhibitors (), though the absence of a long acyl chain could reduce inhibitory activity in this context . Halogenation: Bromine at the 5-position is common among analogs (e.g., SBI-0206965, ), suggesting a role in electronic modulation or target binding .

Biological Activity

5-Bromo-2-methyl-N-(oxetan-3-yl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a bromine atom, a methyl group, and an oxetane ring, which contribute to its unique chemical properties. The presence of the oxetane moiety is significant as it may enhance the compound's interaction with biological targets.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit notable anti-inflammatory properties. A study focusing on structure-activity relationships (SAR) demonstrated that related oxetanyl derivatives effectively inhibited the enzyme N-acylated amino acid amide hydrolase (NAAA), which plays a critical role in the metabolism of bioactive lipids involved in inflammation. For instance, compounds with similar scaffolds showed IC50 values ranging from 115 nM to 420 nM against recombinant rat NAAA, correlating with reduced leukocyte infiltration in carrageenan-induced models .

| Compound | IC50 (nM) | Effect on Inflammation |

|---|---|---|

| (S)-N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamide | 115 | Significant reduction in leukocyte infiltration |

| (S)-N-(2-oxo-3-oxetanyl)-3-phenylpropanamide | 420 | Moderate reduction in inflammation |

Anticancer Activity

The anticancer potential of this compound is also promising. Similar benzamide derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines including breast (MCF-7), prostate (PC3), and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways including oxidative stress modulation .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 5.0 | Bernard et al. 2014 |

| PC3 | 4.8 | Chung et al. 2015 |

| A549 | 6.1 | Giordano et al. 2019 |

Case Studies

- Anti-inflammatory Effects : A study conducted on animal models demonstrated that the administration of oxetanyl compounds significantly reduced inflammation markers and pain responses compared to control groups . This suggests that this compound may have therapeutic potential in treating inflammatory diseases.

- Cytotoxicity Profile : In vitro studies revealed that derivatives of similar structure displayed selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.